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molecular formula C11H7ClN2S B8716281 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile

2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile

Cat. No. B8716281
M. Wt: 234.71 g/mol
InChI Key: VATBLIZQMIUHJM-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

Borane dimethyl sulfide complex (0.24 mL, 2.5 mmol) was added to a solution of 2-(2-(4-chlorophenyl)thiazol-4-yl)acetonitrile (150 mg, 0.63 mmol) in dry THF (15 mL) at room temperature. The reaction mixture was refluxed for 0.5 h and then quenched carefully with methanol. The reaction mixture was concentrated under reduced pressure and diluted with EtOAc. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine (150 mg, crude) which was used as such for the next step.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[C:11]([CH2:13][C:14]#[N:15])[N:12]=2)=[CH:4][CH:3]=1>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[S:9][CH:10]=[C:11]([CH2:13][CH2:14][NH2:15])[N:12]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1SC=C(N1)CC#N
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
quenched carefully with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1SC=C(N1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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